molecular formula C15H18ClN3O2S B12268616 1-{[1-(3-chloro-2-methylbenzenesulfonyl)azetidin-3-yl]methyl}-2-methyl-1H-imidazole

1-{[1-(3-chloro-2-methylbenzenesulfonyl)azetidin-3-yl]methyl}-2-methyl-1H-imidazole

Cat. No.: B12268616
M. Wt: 339.8 g/mol
InChI Key: UAXVXIAXROCFAN-UHFFFAOYSA-N
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Description

1-{[1-(3-chloro-2-methylbenzenesulfonyl)azetidin-3-yl]methyl}-2-methyl-1H-imidazole is a complex organic compound that belongs to the class of imidazole derivatives. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound features a unique combination of functional groups, including a sulfonyl group, an azetidine ring, and a chlorinated aromatic ring, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{[1-(3-chloro-2-methylbenzenesulfonyl)azetidin-3-yl]methyl}-2-methyl-1H-imidazole typically involves multi-step organic reactions. One common approach is to start with the chlorination of 2-methylbenzenesulfonyl chloride, followed by the formation of the azetidine ring through cyclization reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

1-{[1-(3-chloro-2-methylbenzenesulfonyl)azetidin-3-yl]methyl}-2-methyl-1H-imidazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the sulfonyl group or the aromatic ring.

    Substitution: The chlorine atom on the aromatic ring can be substituted with other nucleophiles.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-{[1-(3-chloro-2-methylbenzenesulfonyl)azetidin-3-yl]methyl}-2-methyl-1H-imidazole has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1-{[1-(3-chloro-2-methylbenzenesulfonyl)azetidin-3-yl]methyl}-2-methyl-1H-imidazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The sulfonyl group and the imidazole ring play crucial roles in its binding affinity and specificity. The pathways involved may include inhibition of enzyme activity or disruption of cellular processes .

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole: Another imidazole derivative with a fused benzene ring, known for its broad range of biological activities.

    2-methyl-1H-imidazole: A simpler imidazole derivative used in various chemical syntheses.

    3-chloro-2-methylbenzenesulfonyl chloride: A precursor in the synthesis of the target compound

Uniqueness

1-{[1-(3-chloro-2-methylbenzenesulfonyl)azetidin-3-yl]methyl}-2-methyl-1H-imidazole is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the azetidine ring and the sulfonyl group distinguishes it from other imidazole derivatives, making it a valuable compound for research and development .

Properties

Molecular Formula

C15H18ClN3O2S

Molecular Weight

339.8 g/mol

IUPAC Name

1-[[1-(3-chloro-2-methylphenyl)sulfonylazetidin-3-yl]methyl]-2-methylimidazole

InChI

InChI=1S/C15H18ClN3O2S/c1-11-14(16)4-3-5-15(11)22(20,21)19-9-13(10-19)8-18-7-6-17-12(18)2/h3-7,13H,8-10H2,1-2H3

InChI Key

UAXVXIAXROCFAN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=C1Cl)S(=O)(=O)N2CC(C2)CN3C=CN=C3C

Origin of Product

United States

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